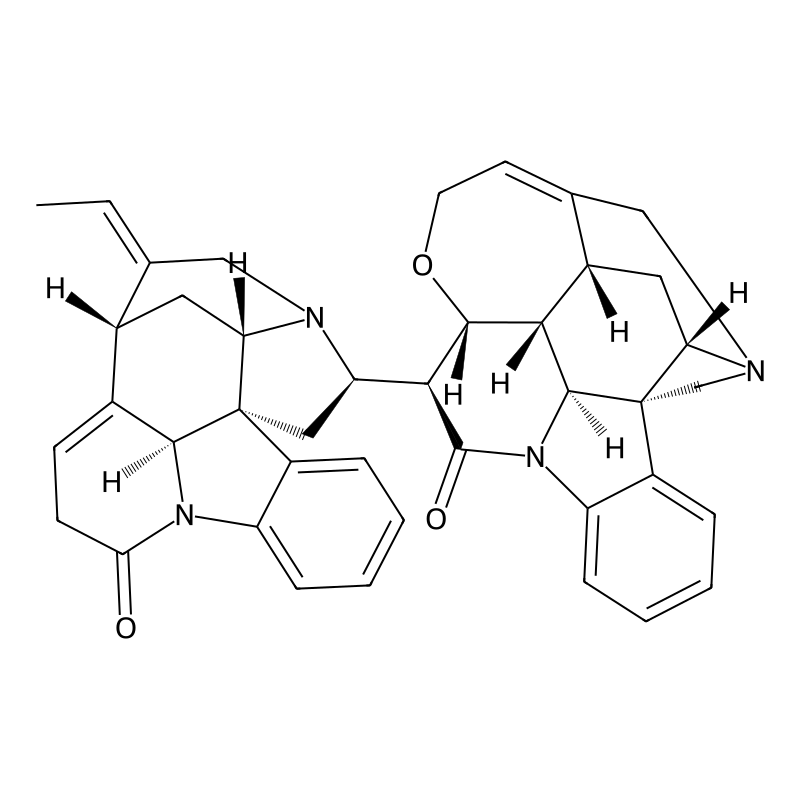

strychnogucine A

Content Navigation

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

Synonyms

Canonical SMILES

Isomeric SMILES

Strychnogucine A is a complex alkaloid derived from the Strychnos genus of plants, known for their diverse range of bioactive compounds. This compound is characterized by its intricate molecular structure, which includes a bicyclic framework typical of many Strychnos alkaloids. Strychnogucine A is particularly notable for its unique arrangement of nitrogen atoms and functional groups that contribute to its biological activity and potential therapeutic applications.

- Alkylation Reactions: Strychnogucine A can participate in alkylation reactions where alkyl groups are introduced to the nitrogen atoms, altering its reactivity and biological properties.

- Oxidation and Reduction: The compound can be oxidized or reduced at specific functional groups, which may affect its pharmacological profile.

- Hydrolysis: In aqueous environments, strychnogucine A can undergo hydrolysis, leading to the formation of simpler alkaloids or other derivatives.

These reactions are crucial for both understanding the compound's behavior in biological systems and for synthetic chemistry applications.

Strychnogucine A exhibits significant biological activity, primarily attributed to its interaction with neurotransmitter systems. Key points include:

- Neurotoxic Effects: Like other Strychnos alkaloids, strychnogucine A has been shown to have neurotoxic effects, influencing neurotransmission through antagonism of glycine receptors.

- Potential Therapeutic Uses: Research indicates that compounds similar to strychnogucine A may have applications in treating neurological disorders due to their ability to modulate synaptic transmission.

- Antimicrobial Properties: Some studies suggest that strychnogucine A may possess antimicrobial activity, making it a candidate for further exploration in drug development.

The synthesis of strychnogucine A has been explored through various methods:

- Total Synthesis from Natural Precursors: The most common approach involves synthesizing strychnogucine A from readily available natural precursors such as strychnine. This method typically employs multi-step synthetic routes involving key reactions like Mannich reactions and functional group transformations .

- Biomimetic Approaches: Recent advancements have focused on biomimetic synthesis strategies that mimic natural biosynthetic pathways, improving efficiency and yield while reducing the number of synthetic steps required .

Strychnogucine A has potential applications in several fields:

- Pharmaceuticals: Due to its biological activity, it is being investigated for use in developing drugs targeting neurological conditions.

- Agriculture: Its antimicrobial properties could be harnessed in agricultural settings as a natural pesticide or fungicide.

- Research Tools: As a neurotoxin, it serves as a valuable tool in neuroscience research for studying synaptic transmission and receptor function.

Interaction studies of strychnogucine A focus on its binding affinity and effects on various receptors:

- Glycine Receptors: Research indicates that strychnogucine A acts as an antagonist at glycine receptors, which are critical for inhibitory neurotransmission in the central nervous system.

- Enzyme Inhibition: Studies suggest potential inhibition of certain enzymes involved in neurotransmitter metabolism, further influencing its pharmacological profile.

These interactions provide insights into the compound's mechanism of action and therapeutic potential.

Strychnogucine A shares structural and functional characteristics with several other alkaloids. Notable comparisons include:

| Compound Name | Structural Features | Biological Activity | Unique Aspects |

|---|---|---|---|

| Strychnine | Bicyclic structure with multiple nitrogens | Neurotoxic, glycine receptor antagonist | Found in Strychnos nux-vomica |

| Quinine | Alkaloid with a complex bicyclic structure | Antimalarial properties | Derived from Cinchona bark |

| Aspidospermidine | Related structure with similar nitrogen arrangement | Anticancer properties | Unique for its anti-tumor activity |

| Tubocurarine | Similar bicyclic structure | Muscle relaxant | Used in anesthesia |

Strychnogucine A stands out due to its specific interactions with glycine receptors and potential therapeutic applications in neurology, distinguishing it from other compounds within the same class.

Strychnogucine A, a dimeric bisindole alkaloid with the molecular formula C₄₂H₄₂N₄O₃ and molecular weight 650.8 g/mol, derives its complex structure from the biosynthetic pathway of its constituent strychnine-like monomeric units [1]. The biosynthetic foundation of each strychnine subunit begins with the universal monoterpene indole alkaloid precursors: tryptamine and secologanin [2] [3].

The initial formation of the strychnine scaffold follows the canonical monoterpene indole alkaloid biosynthetic pathway. The enzyme strictosidine synthase catalyzes the condensation of tryptamine and secologanin through a Pictet-Spengler reaction to form strictosidine, which serves as the central precursor for all monoterpene indole alkaloids [2] [3]. Following deglycosylation, strictosidine undergoes hydrolysis of its acetal linkage, eliminating glucose and providing a reactive aldehyde intermediate. This nascent aldehyde is subsequently attacked by a secondary amine to afford geissoschizine, a crucial branching point intermediate that serves as the common precursor for Strychnos alkaloids [2] [3].

From geissoschizine, the pathway diverges toward the strychnine-type scaffold through a series of complex rearrangements. A reverse Pictet-Spengler reaction cleaves the C2–C3 bond while simultaneously forming the C3–C7 bond via a 1,2-alkyl migration [2]. This is followed by oxidation from a cytochrome P450 enzyme to generate a spiro-oxindole intermediate. Nucleophilic attack from the enol at C16 and elimination of oxygen forms the critical C2–C16 bond, providing dehydropreakuammicine [2] [3].

The biosynthetic pathway continues with hydrolysis of the methyl ester and subsequent decarboxylation leading to norfluorocurarine [2]. Stereospecific reduction of the endocyclic double bond by nicotinamide adenine dinucleotide phosphate and hydroxylation provides the Wieland-Gumlich aldehyde, a pivotal intermediate in strychnine biosynthesis that was first isolated by Heimberger and Scott in 1973 [2] [4].

Key Enzymatic Steps: Alpha/Beta Hydrolases and Decarboxylation Reactions

The transformation of dehydropreakuammicine to subsequent intermediates involves critical enzymatic steps featuring alpha/beta hydrolases and decarboxylation reactions. Research has identified that decarboxylation of the β-keto acid moiety can be triggered by ester hydrolysis mediated by alpha/beta hydrolases [5] [6]. These enzymes belong to a superfamily of hydrolytic enzymes that share a common fold characterized by an alpha/beta-sheet containing 8 beta strands connected by 6 alpha helices [6].

In the strychnine biosynthetic pathway, an alpha/beta hydrolase is proposed to hydrolyze the ester moiety of dehydropreakuammicine, leading to spontaneous decarboxylation and subsequent deformylation to produce akuammicine [5]. This enzymatic mechanism represents a key step in generating the core strychnos alkaloid scaffold that serves as the foundation for dimeric alkaloids like strychnogucine A.

The formation of strychnine from the Wieland-Gumlich aldehyde requires incorporation of acetate to form the final piperidone ring. This process involves malonyl transferase activity, which differs from the acetyl transferase found in plants that produce related alkaloids like diaboline [7] [8]. The malonyl transferase attaches a malonyl group to the indoline nitrogen, forming a prestrychnine intermediate. Subsequently, decarboxylation of the β-keto acid moiety in prestrychnine forms an α,β-unsaturated amide [5].

This decarboxylation step represents a critical transformation that can occur either enzymatically or through non-enzymatic mechanisms under acidic conditions within plant tissues [7] [5]. The process generates strychnine and its isomer isostrychnine through different tautomeric pathways of the α,β-unsaturated amide intermediate [5].

Dimerization Mechanisms Leading to Bisindole Formation

The formation of strychnogucine A from monomeric strychnine units involves sophisticated dimerization mechanisms that create the characteristic bisindole structure. Strychnogucine A represents an asymmetric bis-Strychnos alkaloid featuring two strychnine-like subunits connected through a specific linkage pattern [9] [10] [1].

The dimerization process involves biomimetic Mannich coupling reactions that forge the signature bond connecting the two monoterpene indole monomers [11] [9] [10]. This coupling mechanism typically involves the C23-C5' bond formation between the two strychnine-derived units. The northern and southern fragments of the dimer are both structurally homologous to strychnine, making this compound particularly complex from a biosynthetic perspective [11].

Research on the synthesis of related bis-Strychnos alkaloids has revealed that the Mannich coupling can be achieved through activation strategies involving strychnine N-oxide intermediates [11] [9] [10]. The Polonovski-Potier activation of strychnine N-oxide enables the generation of reactive electrophilic centers that can participate in intermolecular coupling reactions with nucleophilic sites on second strychnine units.

The dimerization process leading to strychnogucine A likely involves hydration-driven nucleophilic attack mechanisms where enamine nucleophiles attack iminium electrophiles between the two monomeric units [12]. This process creates the stable dimeric structure while maintaining the complex stereochemistry characteristic of both individual strychnine subunits.

The formation of bisindole alkaloids like strychnogucine A also involves subsequent functional group manipulations including epimerization and olefin isomerization reactions [9] [10]. These transformations help establish the final stereochemical configuration and structural features that distinguish strychnogucine A from other bis-Strychnos alkaloids such as sungucine and isosungucine.